Cas no 1804461-07-1 (3-Amino-2-fluoro-5-(trifluoromethyl)mandelic acid)

3-Amino-2-fluoro-5-(trifluoromethyl)mandelic acid 化学的及び物理的性質
名前と識別子
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- 3-Amino-2-fluoro-5-(trifluoromethyl)mandelic acid
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- インチ: 1S/C9H7F4NO3/c10-6-4(7(15)8(16)17)1-3(2-5(6)14)9(11,12)13/h1-2,7,15H,14H2,(H,16,17)
- InChIKey: FDKGQNDYAVJGQW-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C=C(C(F)(F)F)C=C1C(C(=O)O)O)N
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 297
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 83.6
3-Amino-2-fluoro-5-(trifluoromethyl)mandelic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015023975-500mg |
3-Amino-2-fluoro-5-(trifluoromethyl)mandelic acid |
1804461-07-1 | 97% | 500mg |
831.30 USD | 2021-06-18 | |
Alichem | A015023975-1g |
3-Amino-2-fluoro-5-(trifluoromethyl)mandelic acid |
1804461-07-1 | 97% | 1g |
1,549.60 USD | 2021-06-18 | |
Alichem | A015023975-250mg |
3-Amino-2-fluoro-5-(trifluoromethyl)mandelic acid |
1804461-07-1 | 97% | 250mg |
475.20 USD | 2021-06-18 |
3-Amino-2-fluoro-5-(trifluoromethyl)mandelic acid 関連文献
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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8. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
3-Amino-2-fluoro-5-(trifluoromethyl)mandelic acidに関する追加情報
Introduction to 3-Amino-2-fluoro-5-(trifluoromethyl)mandelic Acid (CAS No. 1804461-07-1)
3-Amino-2-fluoro-5-(trifluoromethyl)mandelic acid is a fluorinated aromatic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 1804461-07-1, belongs to a class of molecules that incorporate both fluorine and amino functional groups, which are well-known for their ability to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The presence of multiple fluorine atoms, particularly in the trifluoromethyl (CF₃) and fluoro (F) positions, enhances the lipophilicity and metabolic stability of the molecule, making it an attractive scaffold for the development of novel therapeutic agents.
The structural motif of 3-Amino-2-fluoro-5-(trifluoromethyl)mandelic acid is reminiscent of naturally occurring mandelic acid derivatives, which have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The introduction of fluorine atoms into this scaffold has been shown to significantly alter the biological profile of the compound, often leading to improved binding affinity and selectivity towards target enzymes and receptors. This modification is particularly relevant in the context of developing kinase inhibitors, where fluorinated aromatic rings are frequently employed to enhance potency and reduce off-target effects.
Recent advancements in computational chemistry and high-throughput screening have facilitated the identification of novel fluorinated compounds with therapeutic potential. Among these, 3-Amino-2-fluoro-5-(trifluoromethyl)mandelic acid has emerged as a promising candidate for further investigation. Its ability to interact with biological targets in a manner distinct from classical non-fluorinated analogs suggests that it may possess unique mechanisms of action. This has prompted researchers to explore its potential in various disease models, including cancer, neurodegenerative disorders, and infectious diseases.
In the realm of oncology, fluorinated mandelic acid derivatives have shown particular promise as inhibitors of tyrosine kinases, which are overexpressed in many cancer cell lines. The trifluoromethyl group in 3-Amino-2-fluoro-5-(trifluoromethyl)mandelic acid is known to enhance binding interactions by increasing electronic density and reducing pKa values, thereby improving drug-receptor affinity. Furthermore, the fluoro substituent at the 2-position can influence metabolic stability by preventing unwanted hydrolysis or oxidation. These features make this compound an excellent starting point for designing next-generation kinase inhibitors with improved pharmacological profiles.
The synthesis of 3-Amino-2-fluoro-5-(trifluoromethyl)mandelic acid presents unique challenges due to the sensitivity of fluorine-containing intermediates. However, recent methodological developments in fluorination chemistry have made it possible to construct such molecules with high efficiency and selectivity. For instance, transition-metal-catalyzed cross-coupling reactions and electrochemical fluorination techniques have enabled the introduction of fluorine atoms at specific positions with minimal side reactions. These advances have not only streamlined the synthesis process but also opened new avenues for structural diversification.
Biological evaluation of 3-Amino-2-fluoro-5-(trifluoromethyl)mandelic acid has revealed intriguing properties that warrant further exploration. In vitro studies have demonstrated its ability to inhibit the growth of several cancer cell lines by disrupting key signaling pathways involved in cell proliferation and survival. Notably, its interaction with cyclin-dependent kinases (CDKs) and Janus kinases (JAKs) has been investigated, suggesting potential applications in treating hematological malignancies and solid tumors. Additionally, preliminary data indicate that this compound may exhibit anti-inflammatory effects by modulating nuclear factor kappa B (NFκB) signaling pathways.
The impact of fluorine substitution on pharmacokinetic properties cannot be overstated. Fluorinated compounds often exhibit enhanced oral bioavailability due to improved lipophilicity and reduced metabolic clearance. This is particularly relevant for 3-Amino-2-fluoro-5-(trifluoromethyl)mandelic acid, as it may translate into better therapeutic efficacy with fewer dosing requirements. Furthermore, the metabolic stability conferred by fluorine atoms can prolong drug circulation time, allowing for more sustained therapeutic effects. These advantages make this compound an attractive candidate for clinical development.
As research continues to uncover new biological functions of fluorinated compounds, 3-Amino-2-fluoro-5-(trifluoromethyl)mandelic acid is poised to play a significant role in drug discovery efforts. Its unique structural features offer a rich scaffold for medicinal chemists to explore diverse chemical space, potentially leading to breakthroughs in treating challenging diseases. Collaborative efforts between synthetic chemists, biologists, and pharmacologists are essential to fully harness the therapeutic potential of this compound.
The future direction of research on 3-Amino-2-fluoro-5-(trifluoromethyl)mandelic acid will likely focus on optimizing its pharmacological properties through structure-based drug design approaches. Techniques such as X-ray crystallography and molecular dynamics simulations can provide insights into how this compound interacts with biological targets at an atomic level. Such information will guide modifications aimed at improving potency, selectivity, and safety profiles.
Additionally, exploring analogs derived from 3-Amino-2-fluoro-5-(trifluoromethyl)mandelic acid may uncover novel therapeutic entities with enhanced characteristics. By systematically varying substituents at different positions within the scaffold while maintaining key fluorine atoms intact, researchers can generate libraries of compounds for high-throughput screening against various disease-related targets. This strategy has already proven successful in identifying lead compounds for several therapeutic areas.
In conclusion,3-Amino-2-fluoro-5-(trifluoromethyl)mandelic acid (CAS No. 1804461-07-1) represents a compelling example of how strategic incorporation of fluorine atoms can transform a simple aromatic structure into a potent therapeutic agent with multiple biological activities. Its unique combination of structural features makes it an invaluable tool for medicinal chemists seeking to develop innovative treatments for human diseases.
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